molecular formula C7H14N2OS B15209413 (R)-1-(2-Mercaptoethyl)pyrrolidine-2-carboxamide

(R)-1-(2-Mercaptoethyl)pyrrolidine-2-carboxamide

Cat. No.: B15209413
M. Wt: 174.27 g/mol
InChI Key: APYLQTJDDAEXAY-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(2-Mercaptoethyl)pyrrolidine-2-carboxamide is a chiral compound featuring a pyrrolidine ring substituted with a mercaptoethyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(2-Mercaptoethyl)pyrrolidine-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-pyrrolidine-2-carboxylic acid and 2-mercaptoethanol.

    Formation of Intermediate: The carboxylic acid group is activated using reagents like carbodiimides (e.g., EDC or DCC) to form an intermediate ester or anhydride.

    Nucleophilic Substitution: The mercaptoethyl group is introduced through a nucleophilic substitution reaction, where 2-mercaptoethanol reacts with the activated intermediate.

    Amidation: The final step involves the conversion of the ester or anhydride intermediate to the carboxamide using ammonia or an amine under mild conditions.

Industrial Production Methods: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.

Types of Reactions:

    Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The mercapto group can participate in substitution reactions with alkyl halides to form thioethers.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Lithium aluminum hydride or borane.

    Substitution: Alkyl halides or tosylates in the presence of a base.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Thioethers.

Chemistry:

    Ligand Design: Used as a ligand in coordination chemistry for the synthesis of metal complexes.

    Catalysis: Employed as a catalyst or catalyst precursor in various organic transformations.

Biology:

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

    Protein Modification: Used in the modification of proteins through thiol-disulfide exchange reactions.

Medicine:

    Drug Development: Investigated as a potential drug candidate for its biological activity and pharmacokinetic properties.

    Diagnostic Agents: Utilized in the development of diagnostic agents for imaging and detection of diseases.

Industry:

    Material Science: Incorporated into polymers and materials for enhanced properties.

    Agriculture: Used in the formulation of agrochemicals for pest control.

Mechanism of Action

The mechanism of action of ®-1-(2-Mercaptoethyl)pyrrolidine-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or proteins. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of protein function. The carboxamide group may participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

    (S)-1-(2-Mercaptoethyl)pyrrolidine-2-carboxamide: The enantiomer of the compound with different stereochemistry.

    N-Acetylcysteine: A compound with a similar mercaptoethyl group but different overall structure.

    Captopril: An angiotensin-converting enzyme (ACE) inhibitor with a similar mercapto group.

Uniqueness: ®-1-(2-Mercaptoethyl)pyrrolidine-2-carboxamide is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties. Its ability to form covalent bonds with proteins and participate in various chemical reactions makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H14N2OS

Molecular Weight

174.27 g/mol

IUPAC Name

(2R)-1-(2-sulfanylethyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C7H14N2OS/c8-7(10)6-2-1-3-9(6)4-5-11/h6,11H,1-5H2,(H2,8,10)/t6-/m1/s1

InChI Key

APYLQTJDDAEXAY-ZCFIWIBFSA-N

Isomeric SMILES

C1C[C@@H](N(C1)CCS)C(=O)N

Canonical SMILES

C1CC(N(C1)CCS)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.